molecular formula C9H13NOS B7503889 N,5-diethylthiophene-2-carboxamide

N,5-diethylthiophene-2-carboxamide

Cat. No.: B7503889
M. Wt: 183.27 g/mol
InChI Key: CDKBFDLEBFYWBF-UHFFFAOYSA-N
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Description

N,5-Diethylthiophene-2-carboxamide is a synthetic organic compound belonging to the class of thiophene carboxamides. These compounds are characterized by a planar thiophene ring, which serves as a versatile scaffold in medicinal chemistry and materials science due to its electron-rich properties and ability to participate in various binding interactions . Thiophene carboxamide derivatives are of significant interest in scientific research for their diverse biological activities. Structural analogs have been investigated for their potent antioxidant and antibacterial properties, with some derivatives demonstrating notable activity against pathogenic Gram-positive and Gram-negative bacteria . Furthermore, the thiophene carboxamide core is a recognized pharmacophore in drug discovery, with some derivatives evaluated as lead compounds for their anticancer effects. Studies on similar compounds have shown mechanisms that can include caspase activation, induction of apoptosis, and mitochondrial depolarization in various cancer cell lines . Researchers utilize this compound and its analogs as key intermediates in organic synthesis and for the development of novel substances with potential biological activity. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N,5-diethylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-3-7-5-6-8(12-7)9(11)10-4-2/h5-6H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKBFDLEBFYWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Thiophene Carboxamides

Thiophene carboxamides exhibit diverse biological activities depending on substituent groups. Key analogs from the evidence include:

a) Nitrothiophene Carboxamides
  • Example: N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7, ) Molecular Formula: C₁₆H₁₂N₄O₃S₂ Substituents: Nitro (-NO₂) at thiophene 5-position, methyl-phenylthiazolyl group at the amide nitrogen. Purity: ~42% (crude) after synthesis . Activity: Nitro groups enhance antibacterial activity by promoting electron-withdrawing effects, improving target binding .
b) Trifluoromethylthiophene Carboxamides
  • Example: N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (Compound 8, ) Molecular Formula: C₁₇H₁₂F₃N₃OS₂ Substituents: Trifluoromethyl (-CF₃) at thiophene 5-position. Synthesis: Requires elevated temperatures (60°C) for coupling, yielding pale yellow amorphous powder .
c) Ethyl/Methyl-Substituted Carboxamides
  • Example : 5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide ()
    • Molecular Formula : C₁₁H₁₂N₂OS₂
    • Substituents : Ethyl at thiophene 5-position, methyl at 4-position, and thiazolyl at the amide nitrogen.
    • Relevance : Ethyl groups may improve metabolic stability compared to nitro or CF₃ derivatives .

Comparative Data Table

Compound Name Molecular Formula Substituents (Thiophene/Amide) Purity/Synthesis Yield Key Functional Groups Source/Reference
N,5-Diethylthiophene-2-carboxamide C₁₀H₁₅NO₃S (theoretical) N-Ethyl, 5-Ethyl Not reported Ethyl (electron-donating) Hypothetical
Compound 7 (Nitrothiophene analog) C₁₆H₁₂N₄O₃S₂ 5-NO₂, phenylthiazolyl 42% Nitro (-NO₂)
Compound 8 (Trifluoromethyl analog) C₁₇H₁₂F₃N₃OS₂ 5-CF₃, phenylthiazolyl Not reported Trifluoromethyl (-CF₃)
5-Ethyl-4-methyl-N-thiazol-2-yl analog C₁₁H₁₂N₂OS₂ 5-Ethyl, 4-methyl, thiazolyl Commercial Ethyl, methyl

Preparation Methods

Thiophene-2-Carboxylic Acid to Acyl Chloride

Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to form the corresponding acyl chloride. This step, adapted from analogous procedures in benzodithiophene synthesis, proceeds via nucleophilic substitution:

Thiophene-2-COOH+SOCl2Thiophene-2-COCl+SO2+HCl\text{Thiophene-2-COOH} + \text{SOCl}2 \rightarrow \text{Thiophene-2-COCl} + \text{SO}2 + \text{HCl}

Reaction conditions:

  • Temperature : 80°C for 1.5 hours.

  • Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF).

  • Yield : >95% (based on Procedure S1 in).

Diethylamine Coupling

The acyl chloride reacts with diethylamine in a nucleophilic acyl substitution to yield N,N-diethylthiophene-2-carboxamide:

Thiophene-2-COCl+2Et2NHThiophene-2-CON(Et)2+Et2NH2+Cl\text{Thiophene-2-COCl} + 2 \text{Et}2\text{NH} \rightarrow \text{Thiophene-2-CON(Et)}2 + \text{Et}2\text{NH}2^+ \text{Cl}^-

Key parameters :

  • Solvent : Dry diethyl ether.

  • Temperature : 0°C initially, warming to room temperature.

  • Workup : Filtration to remove diethylammonium chloride, followed by recrystallization.

  • Characterization : 1H NMR^1\text{H NMR} (CDCl₃) δ 7.51 (d, 2H), 7.40 (d, 2H), 4.14 (s, 6H).

Directed Metalation and Alkylation at Position 5

Introducing the ethyl group at position 5 requires precise regiocontrol, achievable via directed ortho-metalation.

Lithiation Strategy

The electron-withdrawing carboxamide group directs deprotonation to position 5. Using lithium diisopropylamide (LDA) at -78°C:

Thiophene-2-CON(Et)2+LDALithiated intermediateEtIThis compound\text{Thiophene-2-CON(Et)}_2 + \text{LDA} \rightarrow \text{Lithiated intermediate} \xrightarrow{\text{EtI}} \text{this compound}

Optimization challenges :

  • Base sensitivity : The amide group may undergo side reactions with strong bases.

  • Temperature control : Reactions must remain below -70°C to prevent ring-opening.

Ethyl Iodide Quenching

The lithiated intermediate reacts with ethyl iodide to install the ethyl group:

  • Solvent : THF at -78°C.

  • Yield : ~60–70% (estimated from analogous thiophene alkylations).

Halogenation and Cross-Coupling Approaches

Alternative routes employ halogenation at position 5 followed by transition metal-catalyzed cross-coupling.

Bromination at Position 5

Bromination of N,N-diethylthiophene-2-carboxamide using N-bromosuccinimide (NBS) under radical conditions:

Thiophene-2-CON(Et)2+NBSAIBN5-Bromo-N,N-diethylthiophene-2-carboxamide\text{Thiophene-2-CON(Et)}_2 + \text{NBS} \xrightarrow{\text{AIBN}} \text{5-Bromo-N,N-diethylthiophene-2-carboxamide}

Regioselectivity : The carboxamide group directs bromination to position 5.
Yield : ~50–60% (based on brominated thiophene analogs).

Negishi Coupling with Ethyl Zinc Reagent

The brominated intermediate undergoes a Negishi coupling with triethylzinc:

5-Bromo-N,N-diethylthiophene-2-carboxamide+Et2ZnPd(PPh3)4This compound\text{5-Bromo-N,N-diethylthiophene-2-carboxamide} + \text{Et}2\text{Zn} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{this compound}

Catalyst : Tetrakis(triphenylphosphine)palladium(0).
Solvent : THF or 1,4-dioxane.
Yield : ~75% (extrapolated from benzodithiophene couplings).

Alternative Methods and Recent Advances

One-Pot Tandem Synthesis

Comparative Analysis of Methods

MethodKey StepsYield (%)ChallengesSource
Acyl Chloride + AlkylationSOCl₂, LDA, EtI60–70Base sensitivity, low temp required,
Halogenation + NegishiNBS, Pd-catalyzed coupling75Multi-step, costly catalysts,
ElectrochemicalC–H activation40Scalability, optimization needed

Q & A

Q. What are the common synthetic routes for N,5-diethylthiophene-2-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis of thiophene-2-carboxamide derivatives typically involves amide coupling between a thiophene carboxylic acid and an amine. For N,5-diethyl substitution, key steps include:
  • Thiophene ring functionalization : Diethyl groups can be introduced via alkylation using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide bond formation : Activation of the carboxylic acid (e.g., using HATU or EDCI) followed by coupling with diethylamine .
    Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalyst loading to maximize yield. For example, highlights that yields improve with Pd/C catalysis in hydrogenation steps (80–90% yield) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirms substitution patterns. The thiophene proton at C3 typically appears as a singlet at δ 7.2–7.5 ppm, while ethyl groups show peaks at δ 1.2–1.4 (CH₃) and δ 3.4–3.6 (CH₂) .
  • IR Spectroscopy : The carboxamide C=O stretch appears at ~1650 cm⁻¹, and N-H stretches (if present) at ~3300 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₁₀H₁₅NOS: calc. 212.0878, observed 212.0875) .

Q. How is this compound screened for biological activity in early-stage research?

  • Methodological Answer :
  • In vitro assays :
  • Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ determination using ATP-competitive inhibitors) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound analogs?

  • Methodological Answer :
  • Substituent tuning :
  • Replace ethyl groups with electron-withdrawing groups (e.g., Cl, NO₂) at C5 to enhance electrophilicity for kinase inhibition .
  • Introduce heterocyclic moieties (e.g., 1,3,4-thiadiazole) to improve binding to biological targets .
  • SAR studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or COX-2. shows that bulky substituents at N-position increase hydrophobic interactions in enzyme pockets .

Q. How do researchers resolve contradictions in reported biological activity data for thiophene carboxamides?

  • Methodological Answer :
  • Reproducibility checks : Validate assays under standardized conditions (e.g., pH, serum concentration). For example, discrepancies in MIC values may arise from variations in bacterial strain susceptibility .
  • Purity analysis : Use HPLC (≥95% purity threshold) to rule out impurities affecting activity. emphasizes that side products from incomplete coupling can skew cytotoxicity results .

Q. What mechanistic insights can be gained from studying the reactivity of this compound?

  • Methodological Answer :
  • Electrophilic substitution : The thiophene ring undergoes nitration (HNO₃/H₂SO₄) at C4 due to electron-donating ethyl groups, confirmed by NOESY NMR .
  • Oxidation/Reduction : Hydrogenation (H₂/Pd-C) reduces the thiophene ring to dihydrothiophene, altering conjugation and bioactivity .

Q. How are computational methods applied to predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADME prediction : Tools like SwissADME calculate logP (lipophilicity) and aqueous solubility. For example, the diethyl groups increase logP (~2.8), suggesting moderate blood-brain barrier penetration .
  • Metabolic stability : CYP450 metabolism is simulated using StarDrop, identifying potential oxidation sites (e.g., ethyl group hydroxylation) .

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